molecular formula C16H23ClN2O4 B13806725 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-26-8

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride

Katalognummer: B13806725
CAS-Nummer: 78219-26-8
Molekulargewicht: 342.82 g/mol
InChI-Schlüssel: RSLBATSYYQSXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of p-aminobenzoic acid, which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 3-carbethoxy-1-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and blocking the generation and conduction of nerve impulses. This results in the temporary loss of sensation, making it useful as a local anesthetic .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
  • 4-Aminobenzoic acid derivatives

Uniqueness

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure, which allows it to interact effectively with sodium ion channels, making it a potent local anesthetic. Its structural versatility also makes it a valuable building block for the synthesis of various organic compounds .

Eigenschaften

CAS-Nummer

78219-26-8

Molekularformel

C16H23ClN2O4

Molekulargewicht

342.82 g/mol

IUPAC-Name

ethyl 4-(4-aminobenzoyl)oxy-1-methylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-3-21-16(20)13-10-18(2)9-8-14(13)22-15(19)11-4-6-12(17)7-5-11;/h4-7,13-14H,3,8-10,17H2,1-2H3;1H

InChI-Schlüssel

RSLBATSYYQSXHP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.